Sodium ammonium hydrogen phosphate tetrahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

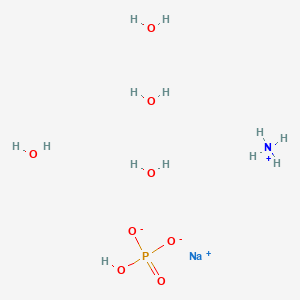

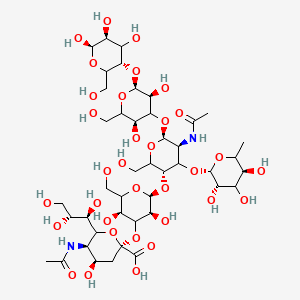

Sodium ammonium hydrogen phosphate tetrahydrate: is a chemical compound with the formula NaNH₄HPO₄·4H₂OThis compound is commonly used in laboratories for various analytical and research purposes .

科学的研究の応用

Chemistry:

- Used in the microcosmic salt bead test for identifying metallic radicals .

- Acts as an intermediate in various chemical reactions .

Biology:

Medicine:

Industry:

作用機序

Target of Action

Sodium Ammonium Hydrogen Phosphate Tetrahydrate, also known as Ammonium Sodium Hydrogen Phosphate or Microcosmic Salt , is primarily used in the laboratory as an essential ingredient of the microcosmic salt bead test for identification of metallic radicals . It serves as a source of nitrogen and phosphorous, which are essential elements for various biological processes .

Mode of Action

The compound interacts with its targets by providing them with necessary elements, namely nitrogen and phosphorous . These elements play crucial roles in various biological processes, including the synthesis of biopolymers such as polyhydroxyalkanoate, a type of biodegradable plastic .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of biopolymers . The nitrogen and phosphorous supplied by the compound are incorporated into these polymers, influencing their structure and properties .

Pharmacokinetics

Its bioavailability is primarily determined by its solubility in water, which is reported to be 167 g/l .

Result of Action

The primary result of the action of this compound is the provision of nitrogen and phosphorous for the synthesis of biopolymers . This can lead to the production of biodegradable plastics, contributing to environmental sustainability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the solution . Moreover, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should be avoided, and personal protective equipment should be used as required .

Safety and Hazards

Sodium ammonium hydrogen phosphate tetrahydrate is stable under normal conditions . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

将来の方向性

準備方法

Synthetic Routes and Reaction Conditions: Sodium ammonium hydrogen phosphate tetrahydrate can be synthesized by reacting sodium phosphate with ammonium phosphate in an aqueous solution. The reaction typically involves mixing equimolar amounts of sodium dihydrogen phosphate and ammonium dihydrogen phosphate, followed by crystallization to obtain the tetrahydrate form .

Industrial Production Methods: Industrial production of this compound involves similar processes but on a larger scale. The reactants are mixed in large reactors, and the resulting solution is allowed to crystallize. The crystals are then filtered, washed, and dried to obtain the final product .

化学反応の分析

Types of Reactions: Sodium ammonium hydrogen phosphate tetrahydrate undergoes various chemical reactions, including:

Decomposition: On heating, it decomposes to form sodium polyphosphate and ammonia.

Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium phosphate and ammonium phosphate.

Common Reagents and Conditions:

Oxidation and Reduction: This compound does not typically undergo oxidation or reduction reactions under standard conditions.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Major Products Formed:

Decomposition: Sodium polyphosphate and ammonia.

Hydrolysis: Sodium phosphate and ammonium phosphate.

類似化合物との比較

- **Ammonium sodium phosphate dibasic tetrahydrate

特性

| { "Design of the Synthesis Pathway": "The synthesis of Sodium ammonium hydrogen phosphate tetrahydrate can be achieved through a precipitation reaction by mixing aqueous solutions of sodium phosphate, ammonium hydroxide, and phosphoric acid.", "Starting Materials": [ "Sodium phosphate (Na3PO4)", "Ammonium hydroxide (NH4OH)", "Phosphoric acid (H3PO4)", "Water (H2O)" ], "Reaction": [ "Dissolve 7.5 g of sodium phosphate in 50 mL of water to make Solution A.", "Dissolve 3.5 g of ammonium hydroxide in 50 mL of water to make Solution B.", "Dissolve 4.5 g of phosphoric acid in 50 mL of water to make Solution C.", "Slowly add Solution B to Solution A with stirring until the pH reaches 9.5.", "Slowly add Solution C to the mixture with stirring until the pH reaches 7.5.", "Heat the mixture to 60°C and stir for 1 hour.", "Filter the resulting precipitate and wash it with water.", "Dry the precipitate at 100°C for 2 hours to obtain Sodium ammonium hydrogen phosphate tetrahydrate." ] } | |

CAS番号 |

7783-13-3 |

分子式 |

H8NNaO5P |

分子量 |

156.03 g/mol |

IUPAC名 |

azanium;sodium;hydrogen phosphate;tetrahydrate |

InChI |

InChI=1S/H3N.Na.H3O4P.H2O/c;;1-5(2,3)4;/h1H3;;(H3,1,2,3,4);1H2 |

InChIキー |

VJLVGPOTLGZGPU-UHFFFAOYSA-N |

SMILES |

[NH4+].O.O.O.O.OP(=O)([O-])[O-].[Na+] |

正規SMILES |

N.O.OP(=O)(O)O.[Na] |

同義語 |

NaNH4HPO4-4H2O, Microcosmic salt |

製品の起源 |

United States |

Q1: What is the significance of synthesizing Sodium Ammonium Hydrogen Phosphate Tetrahydrate from purified phosphoric acid?

A1: The research emphasizes the synthesis of high-purity this compound using purified extraction phosphoric acid []. This is crucial because impurities in the starting material can significantly impact the properties and applications of the final product. The study utilizes precipitation methods with various agents like sodium carbonate and barium carbonate to eliminate impurities, ensuring the production of a high-quality compound.

Q2: How is the purity and identity of the synthesized this compound confirmed?

A2: The researchers employ a combination of analytical techniques to verify the synthesized compound's purity and identity []. These techniques include:

Q3: The provided research mentions "Phosphorsalz". What are its historical applications in scientific research?

A3: While the provided research excerpts focus on synthesis and characterization of this compound, historical research reveals its use as "Phosphorsalz" in specific applications. For example, it has been used in conjunction with borax melts to crystallize various compounds for further study []. Additionally, its interaction with quartz and silicic acid has been a subject of investigation [].

Q4: Can you elaborate on the role of this compound in material science based on the provided research?

A4: Although the provided research focuses primarily on the synthesis and characterization of this compound, its application as a flux in material science, particularly with metal oxides like titanium dioxide [], can be inferred. Further research is needed to fully understand the specific interactions and outcomes in such applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydro-2H-7,4-(epithiometheno)benzo[d]isoxazole](/img/structure/B590916.png)